![molecular formula C8H9IOS B14205208 1-Iodo-4-[(methanesulfinyl)methyl]benzene CAS No. 831224-94-3](/img/structure/B14205208.png)
1-Iodo-4-[(methanesulfinyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-[(methanesulfinyl)methyl]benzene is an organic compound with the molecular formula C8H9IOS This compound is characterized by the presence of an iodine atom and a methanesulfinyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-4-[(methanesulfinyl)methyl]benzene typically involves the iodination of 4-[(methanesulfinyl)methyl]benzene. One common method includes the reaction of 4-[(methanesulfinyl)methyl]benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Iodo-4-[(methanesulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The methanesulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Iodo-4-[(methanesulfinyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-4-[(methanesulfinyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methanesulfinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Iodo-4-[(methanesulfinyl)methyl]benzene can be compared with other similar compounds such as:
4-Iodotoluene: Similar in structure but lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylbenzene: Contains a sulfonyl group instead of a methanesulfinyl group, leading to different chemical properties and reactivity.
4-Iodoanisole: Contains a methoxy group instead of a methanesulfinyl group, resulting in different applications and reactivity.
Propriétés
Numéro CAS |
831224-94-3 |
|---|---|
Formule moléculaire |
C8H9IOS |
Poids moléculaire |
280.13 g/mol |
Nom IUPAC |
1-iodo-4-(methylsulfinylmethyl)benzene |
InChI |
InChI=1S/C8H9IOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Clé InChI |
DGAJNNJZABXBSA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


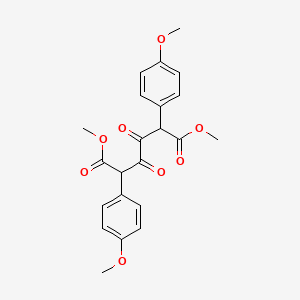
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
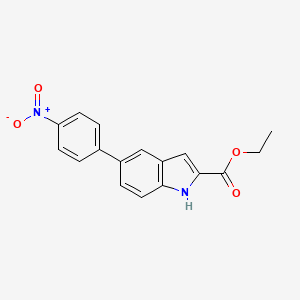
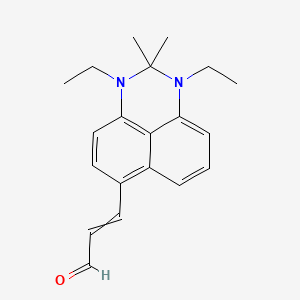
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)
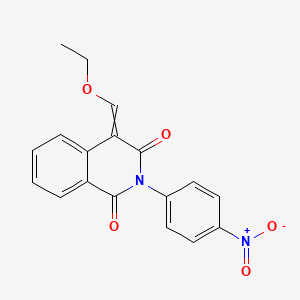
![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
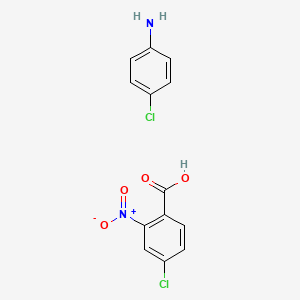
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
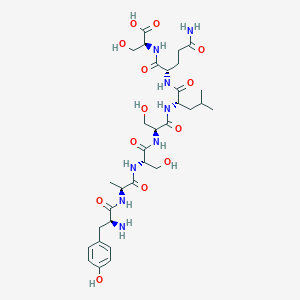
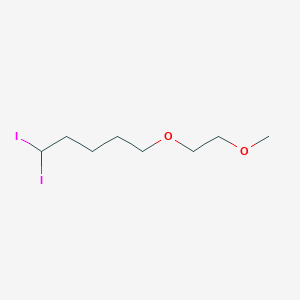
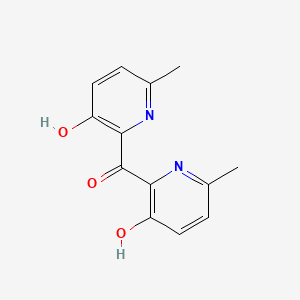
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
